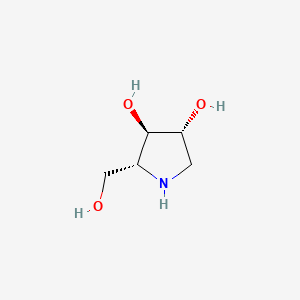

1,4-Dideoxy-1,4-imino-d-arabinitol

Vue d'ensemble

Description

1,4-Dideoxy-1,4-imino-d-arabinitol is a natural product found in Adenophora triphylla var. japonica, Adenophora triphylla, and other organisms with data available.

Applications De Recherche Scientifique

Glycosidase Inhibition

1,4-Dideoxy-1,4-imino-d-arabinitol (DAB) has been identified as a specific inhibitor of glucosidases. Its synthesis involves connecting C2 and C5 of xylose with nitrogen. DAB, a pyrrolidine alkaloid found in certain plants, shows potent inhibitory activity against α-galactosidase and α-glucosidase, suggesting its significant potential as a glycosidase inhibitor (Fleet & Smith, 1986); (Fleet et al., 1985).

Anti-Hyperglycemic Efficacy

Research on DAB has shown its effectiveness in glycogen phosphorylase inhibition, indicating its potential as an anti-diabetic agent. Pharmacokinetic properties of DAB in various animal models have been studied to assess its anti-hyperglycemic efficacy (Mackay et al., 2003).

Enzymatic Inhibition

DAB also serves as a competitive inhibitor of Monilinia fructigena alpha-L-arabinofuranosidase III. Its structure contributes significantly to the Gibbs free energy of binding, making it an efficient glycosidase inhibitor (Axamawaty et al., 1990).

Synthetic Approaches

Recent advancements in the synthesis of DAB highlight a more sustainable and efficient approach. For example, a green total synthesis of DAB from naturally occurring d-xylose has been developed, emphasizing environmental friendliness and potential for large-scale production (Akkarasamiyo et al., 2022).

Inhibition of Glycogenolysis

Studies have demonstrated that DAB effectively inhibits both basal and glucagon-stimulated glycogenolysis in primary cultured rat hepatocytes, indicating its potential for therapeutic applications in conditions like diabetes (Andersen et al., 1999).

Propriétés

Numéro CAS |

259140-24-4 |

|---|---|

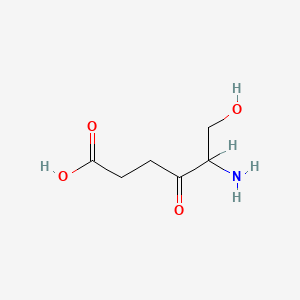

Formule moléculaire |

C5H11NO3 |

Poids moléculaire |

133.15 g/mol |

Nom IUPAC |

(2R,3R,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol |

InChI |

InChI=1S/C5H11NO3/c7-2-3-5(9)4(8)1-6-3/h3-9H,1-2H2/t3-,4-,5-/m1/s1 |

Clé InChI |

OQEBIHBLFRADNM-UOWFLXDJSA-N |

SMILES isomérique |

C1[C@H]([C@@H]([C@H](N1)CO)O)O |

SMILES |

C1C(C(C(N1)CO)O)O |

SMILES canonique |

C1C(C(C(N1)CO)O)O |

Autres numéros CAS |

259140-24-4 |

Synonymes |

1,4-dideoxy-1,4-imino-D-arabinitol 1,4-dideoxy-1,4-imino-L-arabinitol 1,4-dideoxy-1,4-iminoarabinitol 1,4-dideoxy-1,4-iminoarabinitol, (2R-(2alpha,3beta,4alpha))-isomer 1,4-dideoxy-1,4-iminoarabinitol, (2R-(2alpha,3beta,4beta))-isomer 1,4-dideoxy-1,4-iminoarabinitol, (2S-(2alpha,3beta,4beta))-isomer 1,4-dideoxy-1,4-iminoribitol 2-hydroxymethylpyrrolidine-3,4-diol |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-4-[[4-(5-methyl-1-benzotriazolyl)-1-piperidinyl]sulfonyl]benzamide](/img/structure/B1194893.png)

![5-Azanyl-~{n}-[[4-[[(2~{s})-1-Azanyl-4-Cyclohexyl-1-Oxidanylidene-Butan-2-Yl]carbamoyl]phenyl]methyl]-1-Phenyl-Pyrazole-4-Carboxamide](/img/structure/B1194915.png)